![molecular formula C7H8N4O B13120190 N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isoxazole and pyrimidine family, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the cyclization of pyrimidine derivatives to form the fused isoxazole ring. This can be achieved through the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to the fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective agent and antioxidant.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit oxidative stress and beta-amyloid aggregation, which are key factors in the progression of neurodegenerative diseases . The compound may also modulate various signaling pathways involved in cell survival and apoptosis.
相似化合物的比较
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor.
Pyrimido[4,5-d]pyrimidine: Exhibits neuroprotective and antioxidant properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anti-cancer properties.
Uniqueness
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine stands out due to its dual role as a neuroprotective agent and antioxidant, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structural features also allow for diverse chemical modifications, enhancing its potential for various applications.
属性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(8-2)9-3-10-7(5)12-11-4/h3H,1-2H3,(H,8,9,10) |
InChI 键 |
NGYHGJFBTZOUKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=NC=NC(=C12)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


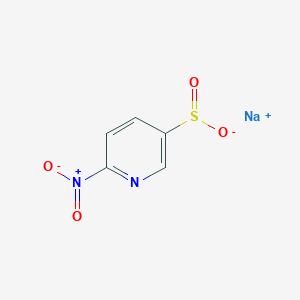
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
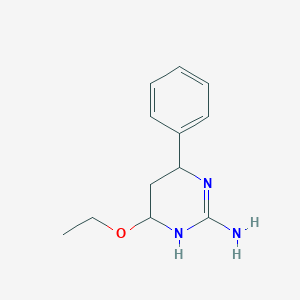


![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
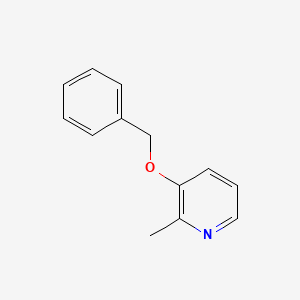
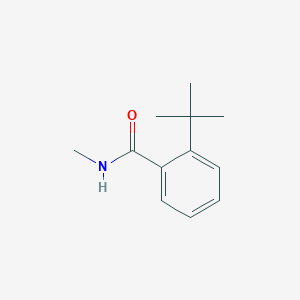
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
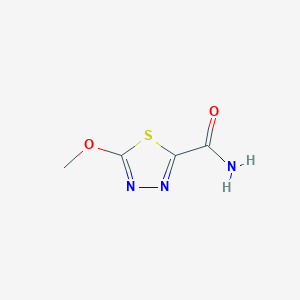
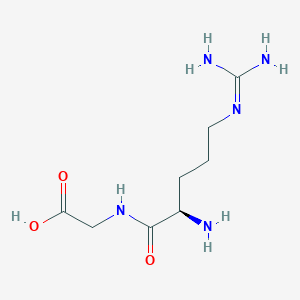
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
